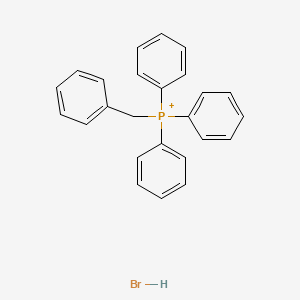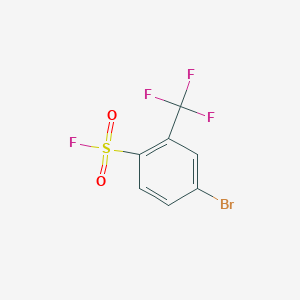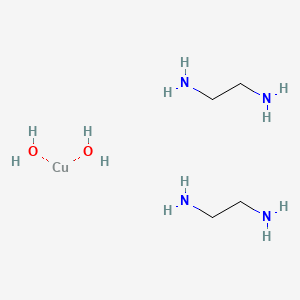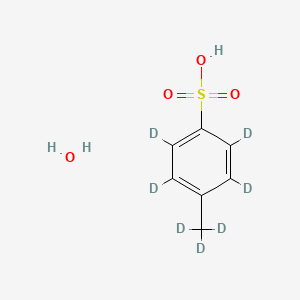
Sodium 2-Naphthalenemethanesulfinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 2-Naphthalenemethanesulfinate is a sulfinate reagent bearing a naphthalene moiety. It is widely used in organic synthesis due to its ability to participate in various chemical reactions. The compound has the empirical formula C11H9NaO2S and a molecular weight of 228.24 . It is known for its role in the late-stage functionalization of nitrogen-containing heterocycles .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of sodium sulfinates, including Sodium 2-Naphthalenemethanesulfinate, typically involves the reaction of sulfinic acids with sodium hydroxide. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of industrial-grade reagents and equipment to produce the compound in bulk quantities. The reaction is typically carried out in large reactors with precise control over reaction parameters to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: Sodium 2-Naphthalenemethanesulfinate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonates.
Reduction: It can be reduced to form sulfides.
Substitution: It participates in substitution reactions to form various derivatives.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like water or organic solvents .
Major Products Formed: The major products formed from these reactions include sulfonates, sulfides, and various substituted derivatives. These products are often used as intermediates in the synthesis of more complex molecules .
Wissenschaftliche Forschungsanwendungen
Sodium 2-Naphthalenemethanesulfinate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which Sodium 2-Naphthalenemethanesulfinate exerts its effects involves its ability to act as a nucleophile in various chemical reactions. The naphthalene moiety provides an electron-rich aromatic framework, allowing the compound to participate in nucleophilic substitution and other reactions. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile or other reactants .
Vergleich Mit ähnlichen Verbindungen
- Sodium 2-bromoethanesulfonate
- Sodium 1-Phenoxy-methanesulfinate
- Sodium 2-mercaptoethanesulfonate
Comparison: Compared to these similar compounds, Sodium 2-Naphthalenemethanesulfinate is unique due to its naphthalene moiety, which provides additional reactivity and versatility in chemical reactions. This makes it particularly useful for the late-stage functionalization of complex molecules, a feature that is not as prominent in other sulfinates .
Eigenschaften
Molekularformel |
C11H9NaO2S |
|---|---|
Molekulargewicht |
228.24 g/mol |
IUPAC-Name |
sodium;naphthalen-2-ylmethanesulfinate |
InChI |
InChI=1S/C11H10O2S.Na/c12-14(13)8-9-5-6-10-3-1-2-4-11(10)7-9;/h1-7H,8H2,(H,12,13);/q;+1/p-1 |
InChI-Schlüssel |
FIUBTIUINOLGCP-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=C2C=C(C=CC2=C1)CS(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![rel-(1R,5R)-2,6,6-Trimethylbicyclo[3.1.1]heptane](/img/structure/B12059810.png)









![1-Adamantaneacetyl-D-tyr[O-ethyl]-phe-val-asn-abu-pro-arg-arg-NH2](/img/structure/B12059868.png)



